1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-4-3-5-18(14-17)15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)19-6-8-20(33-2)9-7-19/h3-9,14,16H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBGCHROGSMFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine scaffold have been reported to interact with various targets, including enzymes and receptors
Mode of Action
Compounds with similar structures have been reported to interact with their targets through hydrogen bonding and other non-covalent interactions. The presence of the methoxyphenyl and piperazinyl groups may enhance the compound’s affinity for its targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Biological Activity
The compound 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 483.5 g/mol. The structure features a triazolo-pyrimidine moiety linked to a piperazine ring, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.5 g/mol |
| CAS Number | 920185-10-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions. The triazole and pyrimidine components are synthesized through established methodologies in organic chemistry, often employing piperazine derivatives as key intermediates.
Biological Activity
Research indicates that compounds containing triazole and pyrimidine structures exhibit a variety of biological activities including:
- Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives of triazoles have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency .
- Antibacterial and Antifungal Effects : The presence of the piperazine moiety is associated with enhanced antibacterial properties. Compounds derived from piperazine have been evaluated for their effectiveness against pathogenic bacteria and fungi .
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Cells | IC50 Values (µM) |
|---|---|---|
| Antitumor | MCF-7 | 27.3 |
| HCT-116 | 6.2 | |
| Antibacterial | Various Pathogens | Varies |
| Antifungal | Various Fungi | Varies |
Case Studies
- Antitumor Studies : A study published in PMC reported the synthesis of various triazole derivatives which were screened against MCF-7 and HCT-116 cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .
- Antimicrobial Evaluation : Another study focused on piperazine-based compounds revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .
- Pharmacological Insights : Research highlighted the importance of the methoxy group in enhancing solubility and bioavailability, which are critical factors in drug design. The compound's ability to penetrate cellular membranes was also noted as a significant advantage in therapeutic applications .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including:
- Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes or ketones.
- Piperazine Integration : Reacting the triazole derivative with piperazine under specific reaction conditions.
- Final Coupling : Attaching the methylphenyl group to complete the structure.
Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structural integrity and purity of the synthesized product.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. The presence of the triazole ring has been linked to enhanced cytotoxicity against various cancer cell lines. Research has shown that derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Triazole-containing compounds are known for their broad-spectrum antimicrobial properties. This specific compound may demonstrate efficacy against both gram-positive and gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Neuropharmacological Effects
Given the piperazine moiety's association with neuroactive compounds, this compound may also exhibit potential in treating neurological disorders. Preliminary investigations suggest it could modulate neurotransmitter systems, providing insights into its use as an anxiolytic or antidepressant agent.
Case Studies and Research Findings
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that triazole derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The compound was tested against several cancer types, demonstrating IC50 values in the low micromolar range.
- Antimicrobial Research : In a comparative study published in Pharmaceutical Biology, various triazole derivatives were evaluated for their antimicrobial efficacy. The compound exhibited significant activity against resistant strains of bacteria, highlighting its potential as a lead candidate for antibiotic development.
- Neuropharmacology : A recent investigation explored the effects of similar piperazine derivatives on anxiety-like behaviors in animal models. Results indicated that these compounds could reduce anxiety levels significantly compared to controls, suggesting a pathway for further research into their therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogues and Their Structural Variations
The table below highlights structural differences and their implications:
Impact of Substituent Modifications
Aromatic Substituents :
- Methoxy vs. Chloro : Methoxy groups (e.g., 4-methoxyphenyl) increase polarity and solubility, whereas chloro groups (e.g., 4-chlorophenyl) enhance electrophilicity and binding to hydrophobic pockets in target proteins .
- Methyl vs.
Triazole Core Modifications :
- Ethyl or Benzyl Groups : Substitutions like ethyl (e.g., in CAS 920206-53-7) or benzyl groups alter steric bulk, affecting binding affinity to enzymes like kinases or phosphatases .
Piperazine-Linked Moieties :
- Variations in the ethanone-linked aromatic groups (e.g., naphthalene in CAS 1171885-18-9) significantly influence receptor selectivity. For example, naphthalene-containing analogs exhibit stronger intercalation with DNA, relevant to anticancer activity .
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy-substituted analogs (e.g., 920184-77-6) demonstrate higher aqueous solubility (~25 mg/mL) compared to methyl- or chloro-substituted derivatives (<10 mg/mL) due to increased polarity .
- Lipophilicity (LogP) : The target compound’s LogP is estimated at ~3.5, higher than analogs with polar substituents (e.g., 2.8 for 920184-77-6), suggesting superior membrane permeability .
Research Findings and Implications
- Antimicrobial Potential: MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli for analogs with pyrazole or morpholine substituents .
- Therapeutic Potential: The target compound’s unique 3-methylphenyl group may enhance pharmacokinetic properties (e.g., half-life, bioavailability) compared to derivatives with bulkier or polar substituents .
Q & A
Q. What are the most effective synthetic routes for this compound, and how can researchers validate intermediate steps?
The compound’s synthesis involves multi-step heterocyclic chemistry, including triazolo-pyrimidine core formation and piperazine coupling. A validated approach includes:
- Nitroarene reductive cyclization using palladium catalysts (e.g., Pd/C) with formic acid derivatives as CO surrogates to construct the triazolo[4,5-d]pyrimidine scaffold .
- Piperazine coupling via nucleophilic substitution or Buchwald-Hartwig amination, depending on substituent reactivity .
- Validation : Monitor intermediates using HPLC-MS and compare spectral data (¹H/¹³C NMR, IR) with literature benchmarks. For example, crystal structure validation via X-ray diffraction (as in analogous triazolo-pyrimidine derivatives) ensures stereochemical fidelity .
Q. What standard assays are used to evaluate its biological activity, and how should researchers address false positives?
Common assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, with controls for solvent interference .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), validated with cisplatin as a positive control .
- False-positive mitigation : Include vehicle-only controls, confirm dose-response curves, and validate hits using orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. How should researchers characterize its stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours.
- Analytical tools : Use UPLC-PDA to track degradation products and HR-MS to identify hydrolyzed/byproduct structures (e.g., methoxy group cleavage or triazole ring oxidation) .
Advanced Research Questions
Q. How can catalytic conditions be optimized for large-scale synthesis of the triazolo-pyrimidine core?
- Catalyst screening : Compare Pd/C, Pd(OAc)₂, and ligand-assisted systems (e.g., Xantphos) to enhance yield and reduce byproducts .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and purity .
- Scale-up challenges : Monitor exothermicity during nitroarene reduction and implement controlled heating/cooling protocols to prevent decomposition .
Q. What advanced computational methods resolve discrepancies between experimental and predicted spectroscopic data?
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level and simulate NMR/IR spectra. Compare with experimental data to identify conformational ambiguities (e.g., piperazine ring puckering) .
- Docking studies : If bioactivity data conflicts with predictions, use molecular docking (AutoDock Vina) to explore alternative binding modes in target proteins (e.g., kinase domains) .
Q. How can researchers address contradictory bioactivity results across cell lines or assays?
- Mechanistic profiling : Perform kinome-wide screening or transcriptomic analysis to identify off-target effects .
- Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP3A4/2D6) to rule out metabolite-driven discrepancies .
- 3D culture models : Validate activity in spheroids/organoids to account for tumor microenvironment influences .
Q. What strategies improve crystallization for X-ray diffraction studies of this hydrophobic compound?
- Co-crystallization : Use small-molecule additives (e.g., triethylamine) to enhance lattice packing .
- Solvent screening : Test mixed solvents (e.g., DCM/hexane) for slow vapor diffusion.
- Temperature gradients : Gradual cooling from 40°C to 4°C to promote nucleation .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on its solubility in polar vs. nonpolar solvents?
Q. What causes variability in antimicrobial activity across studies, and how can it be minimized?
- Strain-specific resistance : Test across multiple clinical isolates and reference strains (ATCC).
- Compound purity : Ensure >95% purity (via HPLC) to exclude impurities masking bioactivity .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Validation Criteria
| Intermediate | Validation Method | Critical Parameters |
|---|---|---|
| Triazolo-pyrimidine core | ¹H NMR (δ 8.2–8.5 ppm, aromatic), HR-MS (M+H⁺) | Pd catalyst residue < 0.1% (ICP-OES) |
| Piperazine-coupled product | X-ray diffraction (C–N bond length: ~1.45 Å) | Residual solvent < 500 ppm (GC) |
Q. Table 2. Recommended Bioassay Conditions
| Assay Type | Conditions | Controls |
|---|---|---|
| Anticancer (MTT) | 48h exposure, 10–100 µM range | Cisplatin (positive), DMSO (vehicle) |
| Antimicrobial (MIC) | Mueller-Hinton broth, 18–24h incubation | Gentamicin (Gram-−), Vancomycin (Gram+) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
